1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one is a heterocyclic compound with significant potential in pharmaceutical research. Its molecular formula is and it has a molecular weight of approximately 303.38 g/mol. This compound is classified as an imidazolidinone derivative, which is known for its diverse biological activities, including potential applications in medicinal chemistry.
1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one belongs to the class of thiazepane derivatives and imidazolidinones. It is characterized by the presence of a thiazepane ring fused with an imidazolidinone structure, which contributes to its unique chemical properties and biological activities.
The synthesis of 1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one typically involves several steps:
The synthesis may utilize various reagents such as:
The molecular structure of 1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one features:
Key structural data includes:
The compound can participate in various chemical reactions typical for heterocycles:
These reactions are generally conducted under controlled conditions to optimize yields and selectivity. For instance, nucleophilic substitutions may require specific solvents and temperatures to facilitate the reaction .
The mechanism of action for 1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one primarily involves interactions at the molecular level with biological targets. This compound may exhibit pharmacological effects through:
Research on similar compounds suggests that modifications in the thiazepane or imidazolidinone structures can significantly affect their biological activities and mechanisms of action .
The physical properties of 1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one include:
Chemical properties include:
Relevant data regarding melting points or boiling points are often not specified but can be determined experimentally.
The compound has potential applications in various scientific fields:
Heterocyclic compounds constitute the backbone of modern medicinal chemistry, with nitrogen-containing scaffolds demonstrating unparalleled versatility in drug-target interactions. The strategic fusion of distinct heterocyclic nuclei—such as the seven-membered 1,4-thiazepane and five-membered imidazolidin-2-one—generates hybrid pharmacophores with enhanced bioactivity profiles. These architectures leverage synergistic interactions with biological targets, enabling precise modulation of disease-relevant pathways inaccessible to monocyclic systems [1] [4].
The integration of 1,4-thiazepane and imidazolidin-2-one into a single molecular framework creates a multifaceted pharmacophore capable of simultaneous engagement with diverse biological targets. The imidazolidin-2-one moiety (C₃H₆N₂O) provides a hydrogen-bond-donating carbonyl group critical for anchoring to enzyme active sites, while its conformational rigidity enhances selectivity [2]. Concurrently, the 1,4-thiazepane ring introduces a stereochemically flexible scaffold with a sulfur heteroatom capable of hydrophobic interactions and metal coordination, properties exploited in kinase inhibition and epigenetic modulation [1] [8].
Table 1: Key Hybrid Pharmacophores in Oncology and Neuroscience
Hybrid System | Biological Targets | Therapeutic Applications | Structural Advantages |
---|---|---|---|
Thiazepane-Imidazolidinone | Kinases, HDACs, Tubulin | Anticancer, Neuroprotection | Balanced rigidity/flexibility; Dual H-bond donor/acceptor |
Imidazole-Benzothiazole | β-Tubulin, Topoisomerases | Antiproliferative agents | Enhanced DNA intercalation |
Triazole-Coumarin | Cholinesterases, NF-κB | Neurodegenerative disease | Click chemistry modularity |
Imidazole-Oxadiazole | EGFR, Aurora kinases | Targeted cancer therapy | Improved metabolic stability |
Recent studies demonstrate that 1-(7-phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one exhibits conformational adaptability, enabling optimal binding to structurally diverse enzymatic pockets. The carbonyl bridge between the thiazepane nitrogen and imidazolidinone facilitates a pseudo-planar orientation of the two rings, positioning their pharmacophoric elements for simultaneous target engagement [1] [6]. This geometric precision underpins its efficacy against resistance-prone targets like histone deacetylases (HDACs) and tyrosine kinases [4].
The 1,4-thiazepine nucleus first gained prominence with the development of diltiazem—a benzothiazepine calcium channel blocker approved for hypertension in 1982. Its clinical success validated the thiazepane scaffold as a privileged structure in cardiovascular therapeutics [8]. Subsequent structural refinements focused on ring saturation (yielding 1,4-thiazepanes) to enhance metabolic stability and reduce off-target effects. Introduction of the 7-phenyl substituent emerged as a critical modification, conferring π-stacking capabilities essential for protein binding [6] [8].
Post-2000, research pivoted toward covalent tethering of thiazepanes to complementary heterocycles:
This evolution culminated in advanced scaffolds like 1-(7-phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one, where the imidazolidin-2-one moiety replaces traditional ester groups, eliminating hydrolytic vulnerabilities while preserving hydrogen-bonding capacity [1] [5].
The 7-phenyl-1,4-thiazepane-imidazolidin-2-one architecture exploits three synergistic principles:
Systematic modifications of the hybrid scaffold reveal critical pharmacophoric requirements:
Table 2: SAR of 1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one Derivatives
Position Modified | Functional Group | Biological Impact | Target Engagement |
---|---|---|---|
Imidazolidinone N3 | Methyl/benzyl substitution | Reduced HDAC inhibition (IC₅₀ increase 5–8 fold) | Disrupted zinc coordination |
Thiazepane C7 phenyl | para-F, para-OCH₃ | Enhanced antiproliferative activity (IC₅₀ 0.8–1.2 µM vs. MCF-7) | Improved hydrophobic pocket fit |
Carbonyl linker | Thiocarbonyl replacement | Loss of kinase inhibition; Gain in tubulin polymerization disruption | Altered H-bond acceptor strength |
Thiazepane S1 | Sulfoxide/sulfone | Variable effects: sulfone boosts EGFR inhibition (ΔIC₅₀ −40 nM) | Modified Lewis basicity |
As evidenced, para-substituted phenyl groups at C7 significantly enhance cytotoxicity, likely through optimized interactions with kinase hydrophobic regions II and III. Conversely, alkylation of the imidazolidinone nitrogen disrupts key hydrogen bonds in HDAC catalytic tunnels [1] [4] [6].
This hybrid scaffold demonstrates polypharmacology by concurrently modulating:
This multi-target capability positions the compound advantageously against complex, multifactorial diseases like metastatic cancers, where resistance to single-target agents remains problematic [1] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7